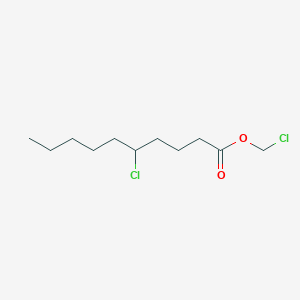
Chloromethyl 5-chlorodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 5-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 It is a chlorinated ester, specifically the chloromethyl ester of 5-chlorodecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chlorodecanoate can be synthesized through the esterification of 5-chlorodecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 5-chlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chlorodecanoic acid and chloromethyl alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 5-chlorodecanoic acid and chloromethyl alcohol.
Scientific Research Applications
Chloromethyl 5-chlorodecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of chlorinated esters on biological systems.
Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl 5-chlorodecanoate involves the reactivity of its chloromethyl and ester functional groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 5-chlorododecanoate: This compound is similar in structure but has a longer carbon chain.
Chloromethyl 4-chlorodecanoate: This compound differs in the position of the chlorine atom on the carbon chain.
Uniqueness
Chloromethyl 5-chlorodecanoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other chlorinated esters. Its balanced chain length and functional groups make it versatile for various applications in organic synthesis and industrial processes.
Properties
CAS No. |
80418-82-2 |
|---|---|
Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
chloromethyl 5-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-6-10(13)7-5-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChI Key |
XIOMXKGHIDUICH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















